Cas no 1632236-60-2 (1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity))

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 化学的及び物理的性質
名前と識別子
-
- 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)
- SLJRRWMZTREGIF-UHFFFAOYSA-O
- 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity)
- 1,3-bis(2-Hydroxy-2,2-diphosphonoethyl)-imidazolium
- 1,3-bis(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium
-
- インチ: 1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23)/p+1
- InChIKey: SLJRRWMZTREGIF-UHFFFAOYSA-O
- ほほえんだ: C(O)(P(O)(O)=O)(P(O)(O)=O)C[N+]1C=CN(CC(O)(P(O)(O)=O)P(O)(O)=O)C=1
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B443840-2.5mg |
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |
1632236-60-2 | 2.5mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B443840-10mg |
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |
1632236-60-2 | 10mg |
¥7980.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B443840-1mg |
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |
1632236-60-2 | 1mg |
¥1140.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B443840-25mg |
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |
1632236-60-2 | 25mg |
¥16800.00 | 2023-09-15 |
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)に関する追加情報
Introduction to 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 1632236-60-2, known as 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity), represents a fascinating subject of study in the realm of medicinal chemistry. This compound, while not a mainstream therapeutic agent itself, plays a pivotal role as an impurity intermediate in the synthesis of highly potent pharmaceuticals, particularly those belonging to the bisphosphonate class. The structural complexity and unique chemical properties of this molecule make it a subject of intense interest for researchers exploring novel drug formulations and mechanisms of action.
Bisphosphonates are a class of drugs widely used in the treatment of bone-related disorders such as osteoporosis, Paget's disease, and hypercalcemia of malignancy. These medications work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone density and reducing the risk of fractures. Among the various bisphosphonates available on the market, Zoledronic Acid stands out due to its high potency and broad therapeutic applications. However, like many complex pharmaceuticals, the synthesis of Zoledronic Acid often involves multiple steps and can produce several by-products or impurities. One such impurity is 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (CAS 1632236-60-2).
The chemical structure of 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) features a central imidazolium ring substituted with two hydroxylated diphosphonate side chains. This unique arrangement contributes to its reactivity and stability under various conditions, making it an interesting candidate for further chemical investigation. In recent years, there has been growing interest in understanding the role of such impurities in pharmaceutical formulations. While impurities are generally monitored and controlled to ensure drug safety and efficacy, their presence can sometimes offer insights into reaction mechanisms or provide leads for novel synthetic pathways.
Recent studies have highlighted the importance of impurity profiling in drug development. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to identify and quantify impurities at trace levels. For instance, research published in the Journal of Medicinal Chemistry demonstrated that impurities derived from bisphosphonate synthesis can exhibit distinct pharmacokinetic profiles compared to their parent compounds. This finding underscores the need for comprehensive characterization of all chemical entities present in a drug product.
The structural motif present in 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) has also sparked interest beyond its role as an impurity. The combination of hydroxyl and diphosphonate groups creates a molecule with potential chelating properties, which could be exploited in various applications such as metal ion sequestration or targeted drug delivery systems. Researchers have begun exploring how modifications to this core structure could enhance its utility in these areas. For example, studies have shown that analogs with varying degrees of hydroxyl substitution can exhibit differential interactions with biological targets, offering opportunities for designing more selective therapeutic agents.
In terms of synthetic chemistry, the preparation of 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) involves multi-step reactions that require careful optimization to minimize side product formation. The use of advanced catalytic systems has been reported to improve yield and purity while reducing environmental impact. These advancements align with broader trends in green chemistry aimed at making pharmaceutical manufacturing more sustainable. Additionally, computational methods such as molecular modeling have been employed to predict the behavior of this compound under different conditions, aiding in the design of efficient synthetic routes.
The pharmacological relevance of this impurity cannot be overstated. While it is not intended for therapeutic use itself,1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) may still influence drug performance through its interactions with biological systems. For example,Zoledronic Acid is known to bind strongly to hydroxyapatite crystals in bone tissue,but what remains unclear is whether related compounds like this impurity could similarly interfere with bone metabolism or other physiological processes at low concentrations found in drug products.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for controlling impurities in pharmaceuticals based on risk assessment principles rather than absolute limits alone.* These guidelines encourage manufacturers to thoroughly understand potential impurities throughout their supply chain*and* implement robust quality control measures.* Recent regulatory updates emphasize*the need for comprehensive characterization*of all significant impurities*to ensure patient safety.*This shift toward risk-based approaches has led many companies*to invest heavily*in analytical technologies capable*of detecting even trace amounts*of problematic substances.*
Looking ahead,the study*of compounds like1,3-Bis(2-hydroxy-2,two-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) will likely continue*to evolve along multiple fronts.* On one hand,*researchers will seek ways*to eliminate or reduce these by-products during manufacturing processes,*while on another,*they will explore potential benefits*that might arise from their presence.* For instance,if certain impurities prove beneficial,*they could be incorporated intentionally*into future drug formulations as so-called "excipients"*with added therapeutic value.* Alternatively,*they might serve as valuable tools*for studying drug metabolism or pharmacodynamics,*providing insights into how drugs interact with living systems.*
In conclusion,1,3-Bis(2-hydroxy-2,two-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) is more than just an accidental by-product; it is a multifaceted compound with implications spanning synthetic chemistry,*regulatory compliance,*and potential pharmacological applications.* As our understanding grows,*so too does our appreciation for how even seemingly minor chemical entities can shape modern medicine.* Whether through improved manufacturing techniques,*novel drug designs,*or deeper biological insights,*this compound represents just one example*of how interdisciplinary research continues*to push boundaries*in medicinal chemistry today.
1632236-60-2 (1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)) 関連製品
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 18041-25-3(Cesium, (triiodoplumbyl)-)
- 1513370-08-5(3-amino-1-(3-methoxypyridin-2-yl)propan-1-one)
- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 2229161-55-9(tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)
- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)




